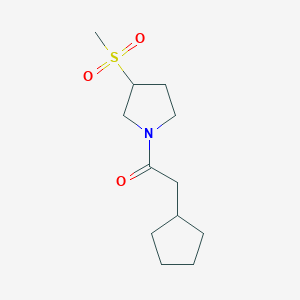

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Description

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position and a cyclopentyl-acetyl moiety. This structure combines a ketone functional group with a sulfonamide-modified heterocycle, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for kinase inhibition or metabolic stability . Its synthesis likely involves Friedel-Crafts alkylation or analogous methods, as seen in related pyrrolidin-1-yl ethanone derivatives .

Properties

IUPAC Name |

2-cyclopentyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-17(15,16)11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVGBQMHAFCEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from peer-reviewed literature:

Functional Group Analysis

- Methylsulfonyl vs. Chloro: The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the electron-withdrawing chloro group in 2-chloro-1-(pyrrolidin-1-yl)ethanone. This may improve solubility but reduce membrane permeability .

- Cyclopentyl vs.

Research Findings and Data

Physicochemical Properties

| Parameter | Target Compound | 2-Chloro Analog | 15cc | Pyridine Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~285.4 | ~173.6 | ~347.5 | ~246.3 |

| logP (Predicted) | 2.5 | 1.2 | 4.0 | 1.8 |

| Water Solubility (mg/mL) | ~0.5 | ~5.0 | <0.1 | ~10.0 |

Key Observations

- The target compound’s logP aligns with orally bioavailable drugs but may require formulation adjustments for solubility.

- Diastereoselectivity in 15cc synthesis (dr 6:1) highlights the importance of stereochemistry in biological activity .

Biological Activity

2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidines, characterized by:

- Cyclopentyl Group : Provides hydrophobic properties.

- Methylsulfonyl Group : Enhances solubility and may influence biological interactions.

- Ethanone Moiety : Connects the cyclopentyl and pyrrolidine components.

The molecular formula is with a molecular weight of approximately 253.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that the compound may act as an inhibitor or modulator, affecting various biochemical pathways. The exact mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic processes.

- Receptor Modulation : Interacting with neurotransmitter receptors or other cellular receptors.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Antiproliferative Effects : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines.

- Cytotoxicity : The compound displays low cytotoxicity, making it a candidate for further drug development .

- Selectivity : Preliminary data suggest selectivity towards certain cellular targets, potentially reducing off-target effects common in other compounds .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A comprehensive study assessed the compound's effects on multiple cancer cell lines, including MDA-MB-231 and Hs 578T. The results indicated a significant reduction in cell viability at specific concentrations over 72 hours .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 0.80 | Yes |

| Hs 578T | 1.06 | Yes |

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.